molecular formula C16H22HgN6O7 B092593 [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate CAS No. 113-50-8

[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate

Cat. No. B092593
CAS RN: 113-50-8
M. Wt: 611 g/mol
InChI Key: GIBHJHXHKFXGMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate have been studied extensively. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. In addition, in vivo studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is its potential use in cancer treatment. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for the study of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate. One direction is the development of more effective and less toxic derivatives of this compound for use in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential use of this compound in the treatment of inflammatory diseases should be explored. Finally, the environmental impact of this compound should be investigated to determine its potential toxicity and effect on ecosystems.
Conclusion:
In conclusion, [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. While this compound has potential advantages, such as its anti-tumor activity, its toxicity may limit its use in clinical settings. Further studies are needed to determine the optimal dosage and administration of this compound and to explore its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis method of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the reaction of 1,3-dimethyl-2-oxopurin-6-olate and [3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+). The reaction takes place in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate has potential applications in various fields of scientific research, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

CAS RN

113-50-8

Product Name

[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate

Molecular Formula

C16H22HgN6O7

Molecular Weight

611 g/mol

IUPAC Name

[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate

InChI

InChI=1S/C9H15N2O5.C7H8N4O2.Hg/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3,12H,1-2H3;/q;;+1/p-1

InChI Key

GIBHJHXHKFXGMX-UHFFFAOYSA-M

SMILES

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+]

Canonical SMILES

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+]

Origin of Product

United States

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